2-{[3-(Dimethylamino)propyl]amino}-6-fluorobenzonitrile
Overview
Description
2-{[3-(Dimethylamino)propyl]amino}-6-fluorobenzonitrile is a chemical compound with the molecular formula C12H16FN3 It is characterized by the presence of a fluorine atom, a nitrile group, and a dimethylamino propylamino group attached to a benzene ring
Preparation Methods
The synthesis of 2-{[3-(Dimethylamino)propyl]amino}-6-fluorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluorobenzonitrile and 3-(dimethylamino)propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Synthetic Route: The primary synthetic route involves the nucleophilic substitution of the fluorine atom in 6-fluorobenzonitrile with the amino group of 3-(dimethylamino)propylamine. This results in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
2-{[3-(Dimethylamino)propyl]amino}-6-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Scientific Research Applications
2-{[3-(Dimethylamino)propyl]amino}-6-fluorobenzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In industrial applications, the compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(Dimethylamino)propyl]amino}-6-fluorobenzonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-{[3-(Dimethylamino)propyl]amino}-6-fluorobenzonitrile can be compared with other similar compounds, such as:
4-(Dimethylamino)benzonitrile: This compound has a similar structure but lacks the fluorine atom and the propylamino group.
6-Fluoro-2-aminobenzonitrile: This compound contains the fluorine and nitrile groups but lacks the dimethylamino propylamino group.
3-(Dimethylamino)propylamine: This compound contains the dimethylamino propylamino group but lacks the fluorine and nitrile groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-(dimethylamino)propylamino]-6-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3/c1-16(2)8-4-7-15-12-6-3-5-11(13)10(12)9-14/h3,5-6,15H,4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAPAPQPNXREAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(C(=CC=C1)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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